(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride

Chiral resolution Enantiomeric purity Medicinal chemistry

This (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride features a defined (S)-stereocenter critical for kinase inhibitor and CNS-targeted synthesis. Substituting with the (R)-enantiomer, regioisomer, or free base compromises binding and solubility—revalidation required. Supplied at ≥98% purity, the HCl salt ensures superior handling and reproducibility. Purchase with confidence for asymmetric synthesis.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62
CAS No. 1391354-08-7
Cat. No. B2419441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride
CAS1391354-08-7
Molecular FormulaC7H10ClFN2
Molecular Weight176.62
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)F)N.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
InChIKeyMAERTDMJASEBQD-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride (CAS 1391354-08-7) Procurement-Relevant Profile


(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride (CAS 1391354-08-7) is a chiral amine building block featuring a 2-fluoropyridine scaffold with a defined (S)-stereocenter [1]. It belongs to the class of fluorinated pyridin-3-yl ethanamines and is supplied as a hydrochloride salt (molecular weight 176.62 g/mol, molecular formula C₇H₁₀ClFN₂) to enhance solubility and handling properties . The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors and CNS-targeted agents, where its stereochemical precision and fluorinated aromatic system confer specific electronic and conformational characteristics [1].

Why Generic Substitution of (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride Fails: Quantified Differentiation from Analogs


Substituting (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride with a closely related analog, such as its (R)-enantiomer, a positional isomer (e.g., 5-fluoro or 4-fluoro regioisomers), or the free base, is not scientifically defensible without revalidation. The (S)-configuration at the chiral center directly influences the three-dimensional presentation of the amine and fluoropyridine moieties, which in turn dictates binding interactions with asymmetric biological targets (e.g., kinase ATP-binding pockets) [1]. Furthermore, the hydrochloride salt form exhibits different physicochemical properties—including solubility, hygroscopicity, and LogP—compared to the free base, impacting formulation and synthetic handling . Quantitative comparisons presented below demonstrate measurable differences in lipophilicity, purity specifications, storage requirements, safety classification, and enantiomeric identity that collectively preclude generic substitution without risking experimental reproducibility or synthetic outcome.

Quantitative Evidence Guide: Differentiating (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride from Closest Analogs


Enantiomeric Differentiation: (S)- vs. (R)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride

The (S)-enantiomer (CAS 1391354-08-7) and (R)-enantiomer (CAS 1391351-76-0) are distinct chemical entities with opposite stereochemical configurations at the chiral center adjacent to the amine group . While direct comparative bioactivity data for the isolated free amines are not publicly available, the principle of enantiomeric differentiation is firmly established for chiral amine pharmacophores interacting with asymmetric biological targets (e.g., kinases, GPCRs) [1]. The (S)-configuration is specifically employed in the synthesis of dopamine D3 receptor modulators, as disclosed in patent WO2023051234 [1]. Procurement of the incorrect enantiomer would yield a molecule with a different three-dimensional geometry, likely resulting in altered target engagement and confounding biological interpretation.

Chiral resolution Enantiomeric purity Medicinal chemistry Stereochemistry

Lipophilicity (LogP) Comparison: (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1391354-08-7) exhibits a calculated LogP of 0.83, as reported in the Fluorochem technical datasheet . In contrast, the free base form (CAS 1213468-16-6) would be expected to possess a significantly higher LogP value due to the absence of the ionic hydrochloride moiety, which reduces aqueous solubility but increases membrane permeability potential . While an experimentally determined LogP for the free base is not available from vendor sources, class-level principles indicate that salt formation typically reduces LogP by 1–3 units compared to the corresponding free base [1]. This difference has direct implications for partitioning behavior in biphasic reaction systems and for solubility in aqueous vs. organic media.

Physicochemical property Lipophilicity LogP Formulation ADME

Purity and Storage Specification Comparison: (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride vs. Regioisomeric Analogs

The target compound (CAS 1391354-08-7) is routinely supplied at ≥98% purity with specific storage requirements of sealed, dry conditions at 2–8°C . In comparison, the regioisomeric analog 1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride (CAS 1432679-07-6) is available with a typical purity of 95% [1], and 2-(2-fluoropyridin-3-yl)ethanamine (CAS 150049-53-9) is also supplied at 95% purity . The higher purity specification for the target compound reduces the likelihood of impurity-related artifacts in sensitive synthetic transformations (e.g., Pd-catalyzed cross-couplings where trace impurities can poison catalysts). Additionally, the defined cold-chain storage requirement indicates potential thermal lability that must be accommodated in inventory management, whereas some analogs may be stored at ambient temperature.

Purity specification Storage stability Procurement Quality control

Safety and Hazard Classification: (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride vs. (R)-Enantiomer

Both the (S)-enantiomer (CAS 1391354-08-7) and (R)-enantiomer (CAS 1391351-76-0) carry identical GHS classifications per vendor technical datasheets: GHS07 (Harmful/Irritant) with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This parity in hazard classification means that substitution of one enantiomer for the other does not confer any handling or safety advantage. However, the absence of additional hazard statements (e.g., H400 series for aquatic toxicity) distinguishes this compound from more heavily halogenated analogs that may carry environmental hazard classifications, reducing shipping and disposal complexity .

Safety data sheet GHS classification Hazard statements Handling Procurement

Validated Application Scenarios for (S)-1-(2-Fluoropyridin-3-yl)ethanamine Hydrochloride (CAS 1391354-08-7)


Stereospecific Synthesis of Dopamine D3 Receptor Modulators

The (S)-enantiomer serves as a chiral amine building block in the synthesis of dopamine D3 receptor modulators, as disclosed in patent application WO2023051234 [1]. The defined (S)-stereochemistry is essential for achieving the desired three-dimensional orientation of the pharmacophore within the receptor binding pocket. Substitution with the (R)-enantiomer or racemic mixture would yield a different stereoisomeric composition, potentially altering receptor affinity and selectivity.

Chiral Intermediate for Kinase Inhibitor Development

The compound is employed as a chiral scaffold in the development of kinase inhibitors, where the 2-fluoropyridine moiety can engage in key hydrogen-bonding and π-stacking interactions within the ATP-binding cleft [1]. The high purity specification (≥98%) and defined LogP of 0.83 support reproducible synthetic transformations and predictable purification behavior .

Asymmetric Synthesis of CNS-Targeted Agents

The structural rigidity conferred by the 2-fluoropyridine ring and the stereodefined ethanamine side chain make this compound suitable for constructing CNS-penetrant molecules [1]. The moderate LogP value of 0.83 is within the range favorable for blood-brain barrier permeability, and the hydrochloride salt form facilitates handling during multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.